Anhydro Vinblastine Disulfate Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

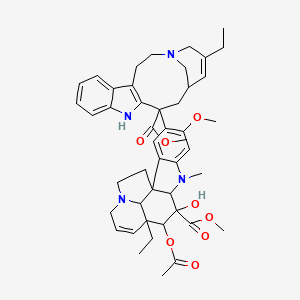

Anhydro Vinblastine Disulfate Salt is a complex organic compound with the molecular formula C₄₆H₅₆N₄O₈ . 2H₂SO₄ and a molecular weight of 989.11 g/mol . It is a derivative of vinblastine, a well-known vinca alkaloid used in cancer treatment. This compound is primarily used in research settings to study its potential therapeutic effects and mechanisms of action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Anhydro Vinblastine Disulfate Salt involves multiple steps, starting from the extraction of vinblastine from the Madagascar periwinkle plant (Catharanthus roseus). The vinblastine is then chemically modified through a series of reactions, including acetylation, methylation, and sulfonation, to produce the disulfate salt form .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction of vinblastine, followed by its chemical modification in controlled environments. The process requires precise reaction conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Anhydro Vinblastine Disulfate Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while reduction may yield reduced forms of the compound .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Anhydro Vinblastine Disulfate Salt has the molecular formula C46H56N4O8⋅2H2SO4 and a molecular weight of 989.11 g/mol. Its mechanism of action involves binding to tubulin, thereby disrupting microtubule formation during cell division, which leads to mitotic arrest and subsequent cell death. This action is similar to that of vinblastine, making it a valuable compound for studying microtubule dynamics in cancer cells .

Scientific Research Applications

This compound is utilized across various fields of research:

- Cancer Treatment : It is primarily investigated for its antitumor properties against various cancer cell lines. Studies have shown significant cytotoxic effects against human cancer cell lines, including non-small cell lung carcinoma .

- Analytical Chemistry : The compound serves as a reference standard in the development of new analytical methods, aiding researchers in the quantification and analysis of similar compounds.

- Cell Biology : Research focuses on its effects on cellular processes such as apoptosis and cell cycle regulation, contributing to a better understanding of cancer biology .

- Pharmaceutical Development : this compound is explored for its potential in new drug formulations and delivery systems, enhancing therapeutic efficacy while minimizing side effects .

Case Studies and Experimental Findings

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic potential against a range of human cancer cell lines. For instance, it showed notable activity against the H460 non-small cell lung carcinoma xenograft model in mice, indicating its potential as an effective therapeutic agent .

- Comparative Efficacy : In animal models, this compound was found to be more potent than its parent compound vincristine and other vinca alkaloids like Navelbine. The maximum tolerated doses were significantly higher for Anhydro Vinblastine, suggesting a favorable therapeutic index .

- Mechanistic Insights : Studies have elucidated that the compound's ability to induce apoptosis in cancer cells is linked to its interference with microtubule dynamics. This disruption leads to cell cycle arrest at the metaphase stage, which is critical for cancer treatment strategies aimed at halting tumor growth .

Mécanisme D'action

The mechanism of action of Anhydro Vinblastine Disulfate Salt involves its interaction with tubulin, a protein that is essential for cell division. By binding to tubulin, the compound disrupts the formation of microtubules, leading to mitotic arrest and cell death. This mechanism is similar to that of vinblastine, making it a valuable compound for studying the effects of microtubule disruption in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Vinblastine: The parent compound, used in cancer treatment.

Vincristine: Another vinca alkaloid with similar mechanisms of action but different therapeutic applications.

Vindesine: A semi-synthetic derivative of vinblastine with enhanced therapeutic properties.

Uniqueness

Anhydro Vinblastine Disulfate Salt is unique due to its specific chemical modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds. These modifications can potentially enhance its therapeutic efficacy and reduce side effects .

Propriétés

IUPAC Name |

methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRFGVHNKJYNOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H56N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

793.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.